5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15Cl2N5O and its molecular weight is 376.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ruthenium-catalyzed Synthesis of 5-amino-1,2,3-triazole-4-carboxylates
Ruthenium-catalyzed synthesis provides a protocol to prepare triazole-based scaffolds, showcasing the compound's role in creating peptidomimetics or biologically active compounds. This method overcomes the limitations of the Dimroth rearrangement, allowing for the development of HSP90 inhibitors and triazole-containing dipeptides with structural motives typical of turn inducers (Ferrini et al., 2015).
Synthesis of 8-azapurines from Triazole Carboxamides
The synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides demonstrates the utility of triazole derivatives in creating nucleoside analogs with potential biological activities. This process involves condensation reactions to yield products with significant physical properties, highlighting the triazole's contribution to heterocyclic chemistry (Albert & Trotter, 1979).
Antimicrobial Activities of Triazole Derivatives
The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities showcases the potential pharmaceutical applications of triazole compounds. Some derivatives demonstrated good to moderate activities against various microorganisms, indicating the significance of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Antiavian Influenza Virus Activity
A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles revealed remarkable antiavian influenza virus activity. This research highlights the potential of triazole derivatives in combating viral infections, offering a new avenue for the development of antiviral drugs (Hebishy et al., 2020).
Discovery of Antimicrobial Agents
The primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents illustrates the compound's role in synthesizing novel antimicrobial compounds. These series showed moderate to good activities against primary pathogens, demonstrating the triazole derivatives' potential in developing new antimicrobial therapies (Pokhodylo et al., 2021).
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c18-13-7-5-11(6-8-13)9-21-17(25)15-16(20)24(23-22-15)10-12-3-1-2-4-14(12)19/h1-8H,9-10,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCYUIDNNAULLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.